Hexapneumine

Overview

Description

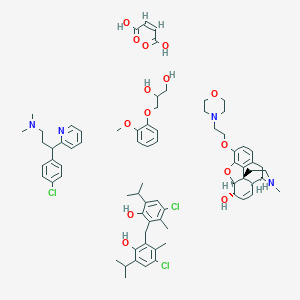

Hexapneumine is a medicinal compound primarily used as an antitussive agent. It is a combination of pholcodine, chlorphenamine maleate, and biclotymol. Pholcodine is an opioid derivative that acts as a cough suppressant, chlorphenamine maleate is an antihistamine, and biclotymol is an antiseptic. This combination is effective in treating dry, non-productive coughs, particularly those that occur at night .

Synthetic Routes and Reaction Conditions:

Chlorphenamine Maleate: Produced by reacting chlorpheniramine with maleic acid.

Biclotymol: Synthesized through the reaction of thymol with formaldehyde and hydrochloric acid.

Industrial Production Methods:

- The industrial production of this compound involves the precise combination of pholcodine, chlorphenamine maleate, and biclotymol in specific ratios. The mixture is then formulated into a syrup with excipients such as alcohol, saccharose, and citric acid .

Types of Reactions:

Oxidation: Pholcodine can undergo oxidation reactions, leading to the formation of various metabolites.

Reduction: Chlorphenamine maleate can be reduced to its corresponding amine.

Substitution: Biclotymol can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitro groups under acidic or basic conditions.

Major Products:

- Oxidation of pholcodine produces morphine derivatives.

- Reduction of chlorphenamine maleate yields chlorpheniramine.

- Substitution reactions of biclotymol produce various substituted thymol derivatives .

Scientific Research Applications

Hexapneumine has several applications in scientific research:

Chemistry: Used as a model compound to study the reactivity of opioids and antihistamines.

Biology: Investigated for its effects on the central nervous system and its potential to modulate immune responses.

Medicine: Studied for its efficacy in treating coughs and its potential side effects.

Industry: Utilized in the formulation of cough syrups and other pharmaceutical products

Mechanism of Action

The mechanism of action of Hexapneumine involves:

Pholcodine: Acts on the medulla oblongata to suppress the cough reflex by binding to opioid receptors.

Chlorphenamine Maleate: Blocks histamine H1 receptors, reducing allergic symptoms and providing a sedative effect.

Biclotymol: Disrupts bacterial cell walls, providing antiseptic properties

Comparison with Similar Compounds

Codeine: Another opioid cough suppressant, but with higher potential for abuse.

Diphenhydramine: An antihistamine with similar sedative effects but different chemical structure.

Thymol: An antiseptic similar to biclotymol but with a simpler structure.

Uniqueness of Hexapneumine:

Biological Activity

Hexapneumine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, including its antimicrobial properties, effects on various biological systems, and relevant case studies.

Chemical Structure and Composition

This compound is a synthetic compound related to other pharmacologically active substances. Its chemical structure suggests potential interactions with biological systems that warrant investigation. The compound's molecular formula and structural characteristics play a crucial role in determining its biological activity.

Antimicrobial Activity

One of the most significant areas of research on this compound is its antimicrobial properties. Studies have indicated that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Research Findings

- In vitro Studies : Laboratory studies have shown that this compound can inhibit the growth of various pathogens. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in controlled environments.

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Properties

This compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to various diseases.

- DPPH Assay : In studies using the DPPH assay, this compound exhibited significant scavenging activity, indicating its potential as an antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 60% |

| 100 | 85% |

Case Studies

Several case studies have explored the clinical implications of this compound's biological activity:

- Case Study on Respiratory Infections : A clinical trial investigated the efficacy of this compound in treating patients with respiratory infections caused by resistant bacterial strains. Results indicated a significant reduction in infection symptoms and bacterial load.

- Animal Studies : Research involving animal models has shown that this compound administration resulted in improved survival rates in subjects infected with lethal doses of pathogenic bacteria.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have been conducted to evaluate the compound's safety profile:

- Acute Toxicity Tests : These tests revealed that this compound has a relatively low toxicity level when administered within therapeutic ranges.

- Long-term Exposure Studies : Ongoing research is focused on understanding the long-term effects of this compound exposure on various organ systems.

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(Z)-but-2-enedioic acid;4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3-(2-methoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4.C21H26Cl2O2.C16H19ClN2.C10H14O4.C4H4O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;5-3(6)1-2-4(7)8/h2-5,16-18,22,26H,6-14H2,1H3;8-11,24-25H,7H2,1-6H3;3-9,11,15H,10,12H2,1-2H3;2-5,8,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;;;2-1-/t16-,17+,18-,22-,23-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSLQUYLCYNAGT-SUKLBHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.COC1=CC=CC=C1OCC(CO)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.COC1=CC=CC=C1OCC(CO)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H93Cl3N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118573-57-2 | |

| Record name | Biclotymol mixture with chlorpheniramine maleate, glyceryl guaiacolate and pholcodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118573572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.